Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (CAS No. 106429-38-3) is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. Its structure features:
- Amino group (-NH₂) at position 2 of the benzimidazole core.
- Methyl carboxylate ester (-COOCH₃) at position 4.
This compound is of significant interest in medicinal chemistry due to the benzimidazole scaffold's versatility, which is known for diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-amino-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPFOLJDWVLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591181 | |
| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-38-3 | |
| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106429-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
This method adapts the mercury oxide-mediated cyclization process described in patent US3455948A. The synthesis begins with methyl 3,4-diaminobenzoate , which is reacted with thiourea to form methyl 4-amino-3-thioureidobenzoate . Subsequent ring closure with mercuric oxide (HgO) in absolute ethanol yields the target compound.
Key Steps:
Reaction Conditions:
Advantages and Limitations
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Advantages : High yield, single-step cyclization.
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Limitations : Use of toxic HgO necessitates careful waste disposal.
Nitration-Reduction Method
Synthetic Pathway
This two-step approach involves synthesizing the benzimidazole scaffold followed by nitration and reduction to introduce the amino group.
Benzimidazole Formation
Methyl 1H-benzo[d]imidazole-5-carboxylate is synthesized via cyclization of methyl 3,4-diaminobenzoate with formic acid under reflux.
Nitration and Reduction
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Nitration : The benzimidazole is nitrated at position 2 using a nitric acid-sulfuric acid mixture. The electron-withdrawing carboxylate group directs nitration to the meta position relative to itself, yielding methyl 2-nitro-1H-benzo[d]imidazole-5-carboxylate .
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amino group.
Reaction Conditions:
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Nitration : 0–5°C, 2 hours.
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Reduction : Room temperature, 1 atm H₂.
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Overall Yield : ~60% (estimated from analogous reactions).
Challenges
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Regioselectivity : Competing nitration at position 4 may occur, requiring chromatographic purification.
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Multi-Step Process : Lower overall efficiency compared to single-step methods.
Microwave-Assisted Synthesis
Adaptation from Patented Methods
The microwave method described in CN101875638A for 2-aminomethylbenzimidazole can be modified for the target compound.
Procedure
Optimization
Benefits
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Efficiency : Reaction time reduced from hours to minutes.
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Eco-Friendly : Lower energy consumption vs. traditional reflux.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Toxicity Concerns |
|---|---|---|---|---|
| Thiourea Ring-Closure | Methyl 3,4-diaminobenzoate, HgO | Ethanol, 70–75°C | ~84% | High (HgO) |
| Nitration-Reduction | Methyl 3,4-diaminobenzoate, HNO₃ | Multi-step, low temperature | ~60% | Moderate (acid waste) |
| Microwave-Assisted | Methyl 3,4-diaminobenzoate, glycine | Microwave, HCl | 56–77% | Low |
Industrial-Scale Considerations
Catalyst Recycling
Purification Techniques
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Crystallization : The target compound is purified via recrystallization from methanol or ethanol.
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Chromatography : Necessary for nitration-reduction method to isolate positionally pure isomers.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Bipenamol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in bipenamol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Bipenamol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bipenamol may yield benzaldehyde derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
MBIC has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development for conditions such as cancer and metabolic disorders .
Case Study: Anticancer Activity
- In vitro Studies : MBIC demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of approximately 4.4 μM for MDA-MB-231 cells. It exhibited superior selectivity towards cancer cells compared to conventional chemotherapeutics .
- In vivo Studies : In BALB/c nude mice inoculated with MDA-MB-231 cells, MBIC administration resulted in a 79.7% reduction in tumor volume after four weeks without severe toxicity .
2. Antimicrobial Activity
Preliminary studies suggest that MBIC exhibits antimicrobial properties , showing moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This dual-action potential positions it as a candidate for further exploration in therapeutic applications .
3. Enzyme Inhibition
Research indicates that MBIC acts as an inhibitor of certain enzymes, influencing various biochemical pathways. Its ability to modulate enzymatic activity can be beneficial for therapeutic applications targeting diseases where enzyme dysregulation is a factor .
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the comparative effectiveness of MBIC against established chemotherapeutic agents:
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| MBIC | 4.4 | MDA-MB-231 | Microtubule disruption |
| Doxorubicin | 6.3 | MDA-MB-231 | DNA intercalation |
| Paclitaxel | 5.0 | MCF-7 | Microtubule stabilization |
| Colchicine | 2.5 | MCF-7 | Microtubule disruption |
This table illustrates MBIC's distinct advantage in terms of selectivity and efficacy compared to other agents .
Pharmacokinetics and Bioavailability
The polar nature of the imidazole ring suggests that MBIC may have good solubility characteristics, potentially enhancing its bioavailability when administered. Further pharmacokinetic studies are necessary to elucidate its absorption, distribution, metabolism, and excretion profiles .
Mechanism of Action
Bipenamol exerts its effects primarily through the inhibition of dipeptidyl peptidase-1 (DPP-1). This enzyme plays a crucial role in glucose metabolism, and its inhibition can help regulate blood sugar levels. The compound interacts with the active site of the enzyme, blocking its activity and preventing the breakdown of incretin hormones, which are involved in insulin secretion .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate with structurally related compounds:
Key Observations:
- Substituent Position: The amino group at position 2 in the target compound distinguishes it from analogs like MBIC (phenyl substituent) and chloro/thiol derivatives. This position is critical for interactions with biological targets .
- Functional Group Influence : The methyl carboxylate at position 5 enhances solubility and metabolic stability compared to carboxylic acid derivatives (e.g., 1H-Benzo[d]imidazole-5-carboxylic acid) .
Anticancer Activity:
- MBIC : Exhibits potent anti-proliferative effects in cervical cancer (HeLa) cells by disrupting tubulin polymerization, a mechanism distinct from cisplatin .
- Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate : Shows promise in targeting mitotic blockage, similar to MBIC, but with added antimicrobial properties due to the thiol group .
Anti-inflammatory and Antimicrobial Potential:
- The amino group in this compound may facilitate hydrogen bonding with inflammatory mediators, a property less prominent in halogenated analogs .
- Chloro and thiol derivatives (e.g., Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate) exhibit enhanced antimicrobial activity due to electrophilic substituents .
Biological Activity
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities related to cancer therapy. This article delves into its mechanisms, cellular effects, and pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10N4O2
- Molecular Weight : 194.20 g/mol
- CAS Number : 106429-12-9
The compound features an imidazole ring, which is crucial for its biological activity, particularly in targeting microtubules.
Microtubule Targeting Agent (MTA)
MBIC acts primarily as a microtubule-targeting agent. It disrupts normal microtubule dynamics, leading to mitotic arrest in cancer cells. The compound binds to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division. This mechanism is particularly effective against rapidly dividing cancer cells.
Induction of Apoptosis
Research indicates that MBIC induces apoptosis through mitochondrial pathways. In studies involving breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), MBIC treatment resulted in increased caspase activation and cytochrome c release, indicating the initiation of programmed cell death .
Anticancer Activity
MBIC has shown promising results in various studies regarding its anticancer properties:
- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines. For instance, the IC50 values for MDA-MB-231 cells were reported at approximately 4.4 μM . In comparison with conventional chemotherapeutics like doxorubicin and paclitaxel, MBIC demonstrated superior selectivity towards cancer cells over normal cells.
- In vivo Studies : Administration of MBIC in BALB/c nude mice inoculated with MDA-MB-231 cells resulted in a 79.7% reduction in tumor volume after four weeks, with no severe toxicity observed .
Antimicrobial Activity
Preliminary studies suggest that MBIC may also possess antimicrobial properties. It has shown moderate antibacterial activity against strains such as Staphylococcus aureus. Further exploration into its antibacterial efficacy could provide insights into its potential as a dual-action therapeutic agent.
Comparative Efficacy Against Cancer Cell Lines
A study comparing MBIC with other MTAs revealed that it has a distinct advantage in terms of selectivity and efficacy:
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| MBIC | 4.4 | MDA-MB-231 | Microtubule disruption |
| Doxorubicin | 6.3 | MDA-MB-231 | DNA intercalation |
| Paclitaxel | 5.0 | MCF-7 | Microtubule stabilization |
| Colchicine | 2.5 | MCF-7 | Microtubule disruption |
This table illustrates the comparative effectiveness of MBIC against established chemotherapeutic agents.
Pharmacokinetics and Bioavailability
The polar nature of the imidazole ring suggests that MBIC may have good solubility characteristics, potentially enhancing its bioavailability when administered. Future pharmacokinetic studies are necessary to elucidate its absorption, distribution, metabolism, and excretion profiles.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization or alkylation of precursor benzimidazole derivatives. For example, methyl 1H-benzo[d]imidazole-5-carboxylate intermediates can be alkylated using alkyl halides (e.g., 4-phenyl butyl bromide) in DMF with K₂CO₃ at 60°C, followed by hydrolysis to yield carboxylic acid derivatives . Microwave irradiation (e.g., 80°C for 45 minutes) in THF with triethylamine accelerates cyclization steps, improving yields (e.g., 51% over two steps) compared to conventional heating . Key optimizations include solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and purification via column chromatography.
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Structural confirmation requires a combination of ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H-NMR : Aromatic protons in the benzimidazole ring appear as doublets or triplets between δ 7.2–8.1 ppm, while the methyl ester group resonates as a singlet at δ 3.8–3.9 ppm .
- ¹³C-NMR : The carbonyl carbon of the ester group appears at ~165–170 ppm .
Physical properties include a density of 1.413 g/cm³ and a boiling point of 427°C at 760 mmHg, determined via thermogravimetric analysis .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, hepatocellular carcinoma) with IC₅₀ determination after 48–72 hours of exposure .
- Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry detects early/late apoptotic populations .
- Tubulin Polymerization : Fluorescence-based assays with >99% pure tubulin monitor inhibition kinetics (e.g., IC₅₀ values comparable to MBIC, a structural analog) .
Advanced Research Questions
Q. How does the amino substituent in this compound influence its mechanism of action compared to fluorinated/hydroxylated analogs?
- Methodological Answer : The amino group enhances hydrogen-bonding interactions with tubulin’s colchicine-binding site, as shown in molecular docking studies. Unlike MBIC (a fluorinated analog with IC₅₀ = 1.2 µM in HeLa cells), the amino derivative may exhibit reduced potency but improved solubility due to protonation at physiological pH . Comparative SAR studies require:
- Crystallography : Co-crystallization with tubulin to map binding interactions .
- ROS Assays : Measure intracellular ROS generation via DCFH-DA fluorescence; amino derivatives may show lower ROS activation than MBIC, which relies on hydroxyl/fluorine substituents for redox cycling .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Test panels of cell lines (e.g., NCI-60) to identify lineage-specific sensitivity. For example, benzimidazoles often show higher efficacy in cervical (HeLa) vs. breast cancer (MCF-7) due to differential expression of βIII-tubulin isoforms .
- Pharmacokinetic Analysis : Assess intracellular accumulation via LC-MS to rule out efflux pump-mediated resistance (e.g., P-gp overexpression) .
- Combination Studies : Co-treatment with ROS scavengers (e.g., NAC) or JNK inhibitors clarifies mechanism-specific vs. off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved therapeutic indices?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 2-amino position (e.g., acyl groups) to enhance tubulin binding. For example, methyl ester hydrolysis to carboxylic acid improves water solubility but may reduce membrane permeability .
- In Silico Modeling : Use AutoDock Vina to predict binding affinities to tubulin (PDB: 1SA0). Substituents with logP < 3.5 and polar surface area < 80 Ų optimize bioavailability .
- Toxicity Screening : Compare IC₅₀ values in normal vs. cancer cells (e.g., LO2 hepatocytes vs. HepG2) to prioritize derivatives with selectivity ratios >10 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
